2-fluoro-1-methylcyclopropan-1-amine, 4-methylbenzene-1-sulfonic acid
Description
2-fluoro-1-methylcyclopropan-1-amine, 4-methylbenzene-1-sulfonic acid is a compound that combines a cyclopropane derivative with a sulfonic acid group
Properties
CAS No. |
2680533-89-3 |
|---|---|
Molecular Formula |
C11H16FNO3S |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-methylcyclopropan-1-amine, 4-methylbenzene-1-sulfonic acid typically involves multiple steps:
Formation of 2-fluoro-1-methylcyclopropan-1-amine: This can be achieved through the fluorination of 1-methylcyclopropan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Sulfonation: The resulting 2-fluoro-1-methylcyclopropan-1-amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonamide.
Substitution: The fluorine atom in the cyclopropane ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Products may include imines or oxides.
Reduction: Products may include sulfonamides.
Substitution: Products depend on the nucleophile used but could include various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-fluoro-1-methylcyclopropan-1-amine, 4-methylbenzene-1-sulfonic acid can be used as a building block for more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features may interact with biological targets in unique ways, offering opportunities for the development of new therapeutics.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the fluorine atom often enhances metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-fluoro-1-methylcyclopropan-1-amine, 4-methylbenzene-1-sulfonic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The fluorine atom can enhance binding affinity to biological targets, while the sulfonic acid group can improve solubility and interaction with aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-1-methylcyclopropan-1-amine: Lacks the sulfonic acid group, which may reduce its solubility and reactivity.
4-methylbenzenesulfonic acid: Lacks the cyclopropane and fluorine functionalities, which limits its applications in organic synthesis and medicinal chemistry.
Uniqueness
2-fluoro-1-methylcyclopropan-1-amine, 4-methylbenzene-1-sulfonic acid is unique due to the combination of a fluorinated cyclopropane ring and a sulfonic acid group. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
